molecular formula C21H12BrN5O2 B2759548 2-(3-bromophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1207047-46-8

2-(3-bromophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No.: B2759548
CAS No.: 1207047-46-8
M. Wt: 446.264
InChI Key: AGNSKGGIIFERKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a complex organic compound that features a phthalazinone core substituted with a bromophenyl group and a pyridinyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one typically involves multiple steps:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Pyridinyl-Oxadiazole Moiety: This can be synthesized through the reaction of pyridine-4-carboxylic acid hydrazide with appropriate nitriles under dehydrating conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially modifying the oxadiazole or pyridinyl moieties.

    Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation or reduction can lead to changes in the oxidation state of the oxadiazole or pyridinyl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one: Similar structure with a chlorine atom instead of bromine.

    2-(3-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromophenyl group in 2-(3-bromophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one can impart unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

2-(3-bromophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrN5O2/c22-14-4-3-5-15(12-14)27-21(28)17-7-2-1-6-16(17)18(25-27)20-24-19(26-29-20)13-8-10-23-11-9-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNSKGGIIFERKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC(=CC=C3)Br)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.